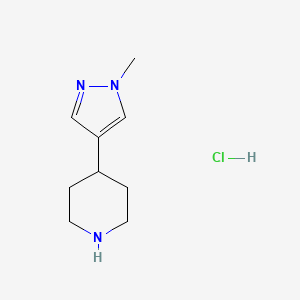

4-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride

CAS No.: 1803586-75-5

Cat. No.: VC2884062

Molecular Formula: C9H16ClN3

Molecular Weight: 201.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803586-75-5 |

|---|---|

| Molecular Formula | C9H16ClN3 |

| Molecular Weight | 201.7 g/mol |

| IUPAC Name | 4-(1-methylpyrazol-4-yl)piperidine;hydrochloride |

| Standard InChI | InChI=1S/C9H15N3.ClH/c1-12-7-9(6-11-12)8-2-4-10-5-3-8;/h6-8,10H,2-5H2,1H3;1H |

| Standard InChI Key | WJLFZEFGSHBVDF-UHFFFAOYSA-N |

| SMILES | CN1C=C(C=N1)C2CCNCC2.Cl |

| Canonical SMILES | CN1C=C(C=N1)C2CCNCC2.Cl |

Introduction

4-(1-methyl-1H-pyrazol-4-yl)piperidine hydrochloride is a chemical compound with the molecular formula C9H15N3 and a hydrochloride salt. It is derived from the parent compound 4-(1-methyl-1H-pyrazol-4-yl)piperidine, which has been studied for its structural properties and potential applications in chemistry and pharmaceuticals.

Structural Information

The compound's structure includes a pyrazole ring attached to a piperidine ring. The pyrazole ring is methylated at the nitrogen atom, and the piperidine ring is attached at the fourth position of the pyrazole ring. The hydrochloride salt form is commonly used to enhance solubility and stability.

-

Molecular Formula: C9H15N3

-

SMILES: CN1C=C(C=N1)C2CCNCC2

-

InChI: InChI=1S/C9H15N3/c1-12-7-9(6-11-12)8-2-4-10-5-3-8/h6-8,10H,2-5H2,1H3

-

InChIKey: IUDLSNKWDQBFQL-UHFFFAOYSA-N

Related Compounds and Research

Related compounds, such as those involving pyrazole and piperidine moieties, have been studied for various biological activities. For instance, pyrazole derivatives are known for their potential in treating metabolic disorders and CNS conditions . Similarly, piperidine-based compounds have shown promise in antimicrobial and antifungal applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume